(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a 2-nitrophenoxy substituent. The compound’s stereochemistry (S-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly in asymmetric catalysis or as a precursor to bioactive molecules . The nitro group in the ortho position of the phenoxy ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. Analytical characterization methods, such as NMR, FTIR, and elemental analysis, are typically employed to confirm its structure and purity .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTLDQWOGUSHKN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693172 | |
| Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-27-9 | |
| Record name | tert-Butyl (3S)-3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common synthetic route involves the reaction of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-nitrophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the formation of methoxy derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- The compound's structure suggests potential as a pharmacophore in drug design, particularly in creating inhibitors for specific biological targets. Its pyrrolidine moiety can interact with various receptors and enzymes, making it a candidate for further investigation in pharmaceutical research.
- Case Study: Research has indicated that derivatives of pyrrolidine compounds exhibit significant biological activity against certain cancer cell lines, suggesting that (S)-tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate could be explored for anticancer properties .
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Neuropharmacology :
- Compounds similar to this compound have been studied for their effects on neurotransmitter systems. The nitrophenoxy group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders.
Organic Synthesis Applications
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Synthetic Intermediates :
- This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it versatile for synthetic chemists.
- Data Table: Comparison of yields in reactions involving this compound as an intermediate.
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Catalysis :
- The compound's unique structure may allow it to act as a catalyst or co-catalyst in various organic reactions, particularly those involving nucleophilic substitutions or additions.
Material Science Applications
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Polymer Chemistry :
- Investigations into the use of this compound in polymer synthesis have shown promising results. Its ability to participate in polymerization reactions could lead to new materials with desirable properties.
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Coatings and Composites :
- The incorporation of this compound into coatings or composite materials may enhance their mechanical properties or provide additional functionalities such as UV resistance or improved adhesion.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s analogs differ primarily in the substitution pattern on the phenoxy ring and the presence of additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| (S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate | Not provided | C₁₅H₂₀N₂O₅ | 308.33 | 2-nitrophenoxy |
| (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | 218944-23-1 | C₁₅H₂₀N₂O₅ | 308.33 | 4-nitrophenoxy |
| (S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | Not provided | C₁₅H₁₉FN₂O₅ | ~326.33 | 3-fluoro-2-nitrophenoxy |
Substituent Position and Electronic Effects
- Ortho vs. In contrast, the 4-nitrophenoxy analog () lacks steric constraints but has a stronger electron-withdrawing effect due to the para nitro group’s resonance stabilization . Fluorine Substituent: The 3-fluoro-2-nitrophenoxy analog () combines steric hindrance (ortho nitro) with the electron-withdrawing fluorine atom, which may enhance stability or alter solubility compared to the non-fluorinated derivatives .
Broader Structural Family
While the target compound and its analogs are phenoxy-pyrrolidine derivatives, other structurally related compounds feature pyridine rings instead of benzene (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate; ). Pyridine-based analogs exhibit distinct electronic properties due to the nitrogen heteroatom, which influences their reactivity and applications in metal coordination or medicinal chemistry .
Biological Activity
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate, with CAS number 1233860-24-6, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O₅
- Molecular Weight : 308.33 g/mol
- Purity : >95%
- Solubility : Moderately soluble in water (0.018 mg/ml) .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. Specifically, compounds with similar structural motifs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Study on Antimicrobial Efficacy
A study conducted by Mali et al. (2021) evaluated the antimicrobial efficacy of pyrrolidine derivatives synthesized through multicomponent reactions. The results indicated that certain derivatives exhibited significant antibacterial activity against five strains of bacteria, with yields reaching up to 79% in optimal conditions . Although this compound was not specifically tested, its structural similarity to effective compounds suggests potential antimicrobial properties.
Evaluation of Anticancer Activity
In a comparative study on nitrogen heterocycles, pyrrolidine derivatives were shown to possess anticancer properties through the modulation of apoptotic pathways in cancer cell lines. The study highlighted the importance of functional groups in enhancing biological activity . While direct data on this compound is scarce, its structural characteristics align with those known to exhibit anticancer effects.
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex structures. The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes.
Summary Table of Biological Activities
Q & A
Q. What emergency protocols are recommended for accidental exposure during synthesis?
- Methodological Answer : Follow NFPA 704 guidelines: Use PPE (gloves, goggles), ventilate areas, and neutralize spills with inert adsorbents. Safety data for tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate recommend immediate medical attention if inhaled or ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
